molecular formula C12H26N4O2 B6350933 C-Methyl-Ester-Cyclam, 4 HCl CAS No. 504433-88-9

C-Methyl-Ester-Cyclam, 4 HCl

Cat. No. B6350933
CAS RN: 504433-88-9
M. Wt: 258.36 g/mol
InChI Key: XODZWGGVZNFVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“C-Methyl-Ester-Cyclam, 4 HCl” is a chemical compound with the molecular formula C12H26N4O2, 4HCl . It is sold as a 4 HCl salt and appears as a white powder . It is a precursor of bifunctional cyclam .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 404.20 . It is sold as a 4 HCl salt and appears as a white powder .

Scientific Research Applications

  • Kinetics and Mechanism of Ester Hydrolysis : A study by Roy (1995) investigated the hydrolysis of cyclopentolate hydrochloride, an ester of a substituted benzeneacetic acid, revealing its degradation process in alkaline solutions and identifying degradation products. This research is significant for understanding the stability and decomposition of similar ester compounds.

  • Synthesis and Biological Evaluation : Research by Boztaş et al. (2019) focused on the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, including ester hydrolysis. Their findings on enzyme inhibition are relevant for medical applications like the treatment of Alzheimer's disease.

  • Fatty Acid Methyl Ester Preparation : The paper by Ichihara & Fukubayashi (2010) discusses a method for preparing fatty acid methyl esters for gas-liquid chromatography. This is crucial for analyzing various lipid samples in research.

  • PET Tracer Synthesis : Takashima-Hirano et al. (2010) developed a novel method for the synthesis of PET tracers using (11)C-radiolabeling, applicable to various acids and their methyl esters. This contributes to the advancement of in vivo imaging in medical research.

  • High Voltage Lithium Ion Capacitors : A study by Arnaiz et al. (2019) on the use of 3-cyanopropionic acid methyl ester in high voltage lithium ion capacitors highlights its potential in energy storage technologies.

  • Cancer Treatment Research : The research by Menezes et al. (2017) on the cytotoxic activity of hydroxycinnamic acids and their alkyl esters against cancer cells demonstrates the potential of these compounds in developing new cancer treatments.

properties

IUPAC Name

methyl 1,4,8,11-tetrazacyclotetradecane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O2/c1-18-12(17)11-9-15-7-5-13-3-2-4-14-6-8-16-10-11/h11,13-16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODZWGGVZNFVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCNCCCNCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5.00 g (16.2 mmol) of compound 3 prepared in the preceding stage in 50 ml of absolute methanol is brought to reflux. 30 ml of a 35% aqueous hydrochloric acid solution are added in small amounts. Reflux is maintained for 48 hours. The mixture is cooled to 0° C. and the precipitate formed is filtered off and then washed with ice-cold methanol. The filtrate is evaporated and then the residue is taken up in the minimum amount of methanol. The precipitate formed is filtered off and washed with ice-cold methanol. Compound 5·4HCl is isolated in the form of a white powder (4.55 g, Yield =76%). Overall yield starting from the tetraamine: 72%.
Name
compound 3
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tetraamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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